molecular formula C21H20ClNO2 B11612271 3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11612271
M. Wt: 353.8 g/mol
InChI Key: XSMOJJIPDJLLLM-UHFFFAOYSA-N
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Description

3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with chlorinated and methylated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination and methylation are achieved using reagents like chlorine gas and methyl iodide under controlled conditions.

    Formation of Propanoic Acid Group: The propanoic acid group is introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation can occur under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific application and context of use.

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H20ClNO2/c1-14-3-6-16(7-4-14)20-11-9-17(10-12-21(24)25)23(20)18-8-5-15(2)19(22)13-18/h3-9,11,13H,10,12H2,1-2H3,(H,24,25)

InChI Key

XSMOJJIPDJLLLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC(=C(C=C3)C)Cl)CCC(=O)O

Origin of Product

United States

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